molecular formula C22H35Br5N6OS B15197197 [(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide

Cat. No.: B15197197
M. Wt: 831.1 g/mol
InChI Key: VNDVMVDZCWERPF-RGJWQMCXSA-N
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Description

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a piperazine ring, and a thiazolidine ring, making it a unique structure with diverse chemical properties. It is often studied for its potential biological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide typically involves multiple steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the piperazine ring: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced to the pyrrolidine intermediate.

    Attachment of the pyrazole moiety: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Formation of the thiazolidine ring: This step may involve the reaction of a thiol with an appropriate electrophile.

    Final assembly and bromination: The final compound is assembled through a series of condensation reactions, followed by bromination to form the pentahydrobromide salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various sites, including the pyrazole ring, leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Dihydropyrazole derivatives.

    Substitution products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.

    Receptor Binding: It can bind to specific receptors, influencing biological pathways.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly for targeting neurological or inflammatory conditions.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Analytical Chemistry: The compound can serve as a standard or reference material in analytical techniques.

Mechanism of Action

The mechanism of action of [(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or modulation of enzyme activity.

    Receptors: Binding to receptors and influencing signal transduction pathways.

    Ion Channels: Modulation of ion channel activity, affecting cellular excitability.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone
  • [(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;dihydrobromide

Uniqueness

The pentahydrobromide form of the compound is unique due to its enhanced solubility and stability compared to other forms. This makes it particularly suitable for certain applications in medicinal chemistry and drug formulation.

Properties

Molecular Formula

C22H35Br5N6OS

Molecular Weight

831.1 g/mol

IUPAC Name

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide

InChI

InChI=1S/C22H30N6OS.5BrH/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;/h2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H/t19-,20-;;;;;/m0...../s1

InChI Key

VNDVMVDZCWERPF-RGJWQMCXSA-N

Isomeric SMILES

CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br

Origin of Product

United States

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